molecular formula C30H24F3N3O4 B12386717 E3 Ligase Ligand-linker Conjugate 89

E3 Ligase Ligand-linker Conjugate 89

Cat. No.: B12386717
M. Wt: 547.5 g/mol
InChI Key: GVXZRBBERYRYLP-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 Ligase Ligand-linker Conjugate 89 is a key organic building block specifically designed for the assembly of Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules represent a transformative approach in chemical biology and therapeutic discovery, moving beyond traditional inhibition to achieve targeted protein degradation. This conjugate incorporates a high-affinity ligand for an E3 ubiquitin ligase, connected to a synthetically accessible linker, providing researchers with a critical starting point for constructing potent degraders. The core application of this compound is in the recruitment of the cell's native ubiquitin-proteasome system to mark a protein of interest (POI) for destruction. A functional PROTAC is formed when this conjugate is linked to a second ligand that binds the POI. The resulting molecule brings the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin chains onto the target. This polyubiquitination acts as a molecular signal, leading to the recognition and degradation of the target protein by the proteasome. This catalytic, event-driven mechanism can effectively deplete intracellular protein levels, offering a powerful strategy for targeting proteins previously considered "undruggable," such as transcription factors or scaffold proteins. E3 Ligase Ligand-linker Conjugates are fundamental tools for accelerating PROTAC discovery and development. They enable the rapid synthesis and screening of diverse PROTAC libraries by simplifying the conjugation process. The linker component is not merely a spacer; its chemical composition, length, and attachment points (or "exit vectors") are critical factors that influence the stability, solubility, and overall degradation efficiency and selectivity of the final PROTAC molecule. Researchers can leverage this conjugate to explore novel therapeutic avenues in areas such as oncology, neurodegenerative diseases, and inflammatory disorders. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H24F3N3O4

Molecular Weight

547.5 g/mol

IUPAC Name

phenyl N-[3-[[[5-methoxy-4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]pyridine-2-carbonyl]amino]methyl]phenyl]carbamate

InChI

InChI=1S/C30H24F3N3O4/c1-39-27-19-34-26(17-22(27)13-10-20-11-14-23(15-12-20)30(31,32)33)28(37)35-18-21-6-5-7-24(16-21)36-29(38)40-25-8-3-2-4-9-25/h2-17,19H,18H2,1H3,(H,35,37)(H,36,38)/b13-10+

InChI Key

GVXZRBBERYRYLP-JLHYYAGUSA-N

Isomeric SMILES

COC1=CN=C(C=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC(=CC=C3)NC(=O)OC4=CC=CC=C4

Canonical SMILES

COC1=CN=C(C=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC(=CC=C3)NC(=O)OC4=CC=CC=C4

Origin of Product

United States

Molecular Architecture and Rational Design of E3 Ligase Ligand Linker Conjugate 89

Components of E3 Ligase Ligand-Linker Conjugate 89

This compound, like other molecules in its class, is composed of two principal functional domains: an E3 ligase binding moiety and a chemical linker. smolecule.commedchemexpress.com This modular design allows for a systematic approach to optimizing the degradation of a target protein. The molecular formula for this compound is reported as C₃₀H₂₄F₃N₃O₄. smolecule.com

E3 Ligase Binding Moiety

The E3 ligase binding moiety is the component of the conjugate responsible for engaging an E3 ubiquitin ligase. targetmol.com Common E3 ligases hijacked by PROTACs include Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2). nih.govmedchemexpress.com The choice of the E3 ligase ligand is a critical determinant of the PROTAC's activity and can influence its tissue specificity and potential for off-target effects. medchemexpress.comoup.com

For this compound, the structure includes a 5-methoxypicolinamide (B1369508) group, which is suggested to adopt a conformation favorable for ligase engagement. vulcanchem.com While the exact E3 ligase targeted by Conjugate 89 is often proprietary, the design incorporates motifs known to bind to common E3 ligases used in PROTAC development. vulcanchem.com The binding affinity of the E3 ligase ligand is a key parameter, with a reported estimated ligase binding affinity for Conjugate 89 of 8.2 nM. vulcanchem.com

The development of potent and specific E3 ligase ligands has been a major focus in the field of targeted protein degradation. nih.gov For instance, ligands for VHL are designed to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) protein. targetmol.com Similarly, derivatives of thalidomide, lenalidomide, and pomalidomide (B1683931) are commonly used to recruit the CRBN E3 ligase. nih.gov The selection of the E3 ligase binding moiety is a crucial step in the rational design of a PROTAC, as it dictates which of the over 600 human E3 ligases is recruited. oup.com

Chemical Linker

The length and chemical composition of the linker are critical parameters that are empirically optimized for each target. medchemexpress.comvulcanchem.com Linkers commonly consist of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or a combination of both to balance hydrophilicity and steric requirements. vulcanchem.com For this compound, the linker chemistry employs both PEG and alkyl chains. vulcanchem.com The estimated linker length for this conjugate is approximately 14 Å. vulcanchem.com This length is thought to be optimal for facilitating the formation of a stable ternary complex while minimizing entropic penalties. vulcanchem.com The composition of the linker can also impact the physicochemical properties of the PROTAC, such as solubility and cell permeability. medchemexpress.com

Table 1: Comparative Analysis of Linker Properties in Different PROTAC Scaffolds
ParameterThis compound (Estimated)VH032-Based PROTACs (Representative)CRBN-Based PROTACs (Representative)
Linker Length14 Å vulcanchem.com12 Å vulcanchem.com16 Å vulcanchem.com
Common CompositionPEG and Alkyl Chains vulcanchem.comPEG and Alkyl/Ether Chains medchemexpress.comPEG and Alkyl Chains medchemexpress.com

The flexibility or rigidity of the linker is another important characteristic that can significantly affect the efficacy of a PROTAC. medchemexpress.com A flexible linker, such as a long PEG chain, can allow for more conformational freedom, which may be necessary to achieve a productive ternary complex. medchemexpress.com However, excessive flexibility can also lead to an entropic penalty upon binding. Conversely, a more rigid linker can pre-organize the molecule in a conformation that is favorable for ternary complex formation, potentially leading to improved potency. The optimal degree of flexibility is target-dependent and is often determined through the synthesis and evaluation of a library of linkers with varying rigidity.

The points at which the linker is attached to the E3 ligase ligand and the target-binding warhead are critical for the activity of the PROTAC. medchemexpress.com The attachment point on the E3 ligase ligand should be at a position that does not disrupt its binding to the E3 ligase. medchemexpress.com Ideally, the linker is attached at a solvent-exposed region of the ligand. vulcanchem.com Positional analysis from PROTAC development workflows has shown that conjugation at such sites enhances degradation efficiency. vulcanchem.com The choice of attachment point can also influence the vector and trajectory of the linker, which in turn affects the ability of the PROTAC to recruit the target protein to the E3 ligase. medchemexpress.com

Synthetic Methodologies for this compound

The synthesis of this compound, like other PROTACs, involves multi-step chemical synthesis. smolecule.comtargetmol.com These synthetic routes are designed to be modular, allowing for the facile combination of different E3 ligase ligands, linkers, and target-binding moieties. targetmol.com A common strategy involves the synthesis of the E3 ligase ligand and the target-binding ligand separately, each with a functional group that allows for subsequent conjugation to the linker. nih.gov

The synthesis of the E3 ligase binding moiety often requires a number of steps to create the core scaffold and introduce the necessary functional groups for linker attachment. nih.gov Similarly, the linker itself is often synthesized with reactive groups at both ends to facilitate its conjugation to the two binding moieties. medchemexpress.com Common coupling reactions used in the final steps of PROTAC synthesis include amide bond formation, click chemistry, and ether synthesis. medchemexpress.comtargetmol.com For instance, thalidomide-based cereblon ligands can be functionalized for linker attachment through various synthetic transformations. nih.gov The availability of pre-functionalized E3 ligase ligand-linker conjugates can significantly accelerate the discovery of new PROTACs by allowing researchers to simply attach their target-binding ligand. targetmol.comdigitellinc.com

Synthesis of the E3 Ligase Ligand Component

The E3 ligase ligand component of Conjugate 89 is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand family. nih.gov VHL ligands are small molecules designed to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) protein to VHL. mdpi.comnih.gov The synthesis of VHL ligands, such as the widely used (S,R,S)-AHPC (a core scaffold for many VHL ligands), is a multi-step process. glpbio.comresearchgate.net

The synthesis typically begins with commercially available starting materials that are elaborated through key reactions to build the characteristic hydroxyproline (B1673980) core. This core is essential for binding to the VHL protein. nih.gov The ligand used in Degrader 89 is specified as VH101-phenol, which suggests a phenolic group is incorporated into the VHL ligand structure. nih.gov This phenolic group often serves as a strategic attachment point, or "exit vector," for the linker, allowing for modular synthesis of the final PROTAC. nih.govresearchgate.net The synthetic routes for these ligands are designed to be adaptable, allowing for the introduction of various functional groups at solvent-exposed positions to facilitate linker conjugation without disrupting the crucial binding interactions with VHL. nih.govresearchgate.net

Synthesis of the Linker Scaffold

The linker is a critical component that dictates the distance and relative orientation between the E3 ligase and the target protein, which is crucial for degradation efficacy. nih.gov Degrader 89 utilizes a three-unit polyethylene glycol (PEG) linker. nih.gov PEG linkers are commonly used in PROTAC design due to their hydrophilicity, biocompatibility, and conformational flexibility. nih.gov

The synthesis of linker scaffolds involves creating bifunctional molecules with reactive handles at each end. For a PEG linker, this typically starts with a PEG diol of a specific length (e.g., triethylene glycol). The terminal hydroxyl groups are then chemically modified to introduce orthogonal functional groups. For instance, one end might be converted to an azide (B81097) or an alkyne for click chemistry, while the other is converted to a carboxylic acid or an amine for amide bond formation. medchemexpress.commedchemexpress.com This modular approach allows for the creation of a library of linkers with varying lengths and compositions, which is essential for optimizing PROTAC activity. nih.govnih.gov

Linker ComponentDescriptionCommon Functional Groups
Backbone Polyethylene Glycol (PEG)Ether chain
Length 3 PEG units-
Reactive Ends Functional groups for couplingAzide, Alkyne, Carboxylic Acid, Amine

Coupling Strategies for Ligand and Linker

The assembly of the final PROTAC molecule requires robust and efficient chemical reactions to connect the E3 ligase ligand and the POI ligand to the linker. nih.govrsc.org The choice of coupling strategy is vital for achieving high yields and purity. youtube.com The most prevalent methods in PROTAC synthesis are click chemistry and amide bond formation. nih.govnih.gov

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for complex molecule synthesis. rsc.org The most common click reaction used for PROTAC assembly is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.com

In this approach, one component (e.g., the E3 ligase ligand-linker conjugate) is functionalized with an azide group, while the other component (the POI ligand) contains a terminal alkyne. medchemexpress.com The two are then joined in the presence of a copper(I) catalyst to form a stable triazole ring, which becomes part of the final linker structure. medchemexpress.com Another variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the use of a potentially cytotoxic copper catalyst by employing a strained cyclooctyne, making it highly suitable for biological applications. medchemexpress.com

Click Reaction TypeKey ReactantsKey Feature
CuAAC Azide, Terminal Alkyne, Copper(I) CatalystHigh efficiency and reliability.
SPAAC Azide, Strained Alkyne (e.g., DBCO, BCN)Catalyst-free, high biocompatibility.

Amide bond formation is a cornerstone of synthetic chemistry and is frequently used to connect the components of a PROTAC. nih.gov This strategy involves the reaction of a carboxylic acid on one molecule with an amine on another, typically activated by a coupling reagent. researchgate.nettandfonline.com

For example, an E3 ligase ligand functionalized with a carboxylic acid can be coupled to a linker containing a terminal amine group. glpbio.com Common coupling reagents used to facilitate this reaction include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives such as HOBt (Hydroxybenzotriazole) or Oxyma Pure to improve efficiency and minimize side reactions. nih.govresearchgate.net This method is highly versatile and allows for the stepwise assembly of PROTACs, often on a solid phase to simplify purification. nih.gov

Structural Insights and Modifications

The three-dimensional structure of the ternary complex formed by the PROTAC, the E3 ligase, and the target protein provides critical insights for rational drug design. For Degrader 89, a co-crystal structure of the ternary complex involving the VHL E3 ligase was obtained. nih.gov

Mechanistic Elucidation of E3 Ligase Ligand Linker Conjugate 89 Function

Ternary Complex Formation Dynamics

The cornerstone of PROTAC action is the formation of a ternary complex, consisting of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. nih.govbiorxiv.org This event brings the target protein into close proximity with the E3 ligase, an essential step for the subsequent ubiquitination process. The stability and dynamics of this complex are critical determinants of the efficiency of protein degradation. nih.govbiorxiv.org

The specificity of the ligand determines which of the over 600 E3 ligases in the human genome is recruited. researchgate.net The vast majority of PROTACs developed to date utilize ligands that bind to either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases. dundee.ac.uk For instance, the well-studied VHL-based PROTAC MZ1 has a binary binding affinity (Kd) for the VHL-ElonginB-ElonginC (VCB) complex of 66 nM. nih.gov

Table 1: Example Binding Affinities of E3 Ligase Ligands for VHL This table presents data for well-characterized VHL ligands to illustrate the concept of binding affinity.

CompoundE3 Ligase TargetBinary Binding Affinity (Kd)Reference
MZ1VHL66 nM nih.gov
PROTAC 15b (fluorinated MZ1 analogue)VHL600 nM nih.gov

PROTACs function via an "induced proximity" model, where the key event is the formation of the POI-PROTAC-E3 ligase ternary complex. biorxiv.org The stability of this complex is not merely the sum of the two binary binding affinities (POI-PROTAC and PROTAC-E3 ligase). Often, new favorable or unfavorable protein-protein interactions are formed at the interface between the POI and the E3 ligase, a phenomenon known as cooperativity. acs.org

Cooperativity (alpha, α) is a measure of this effect.

α > 1: Positive cooperativity, indicating the ternary complex is more stable than predicted by the binary affinities. This is often due to favorable new interactions between the E3 ligase and the target protein. biorxiv.org

α < 1: Negative cooperativity, where the complex is less stable, suggesting steric clashes or unfavorable interactions. biorxiv.org

α = 1: No cooperativity; the stability is simply the product of the binary interactions. biorxiv.org

High positive cooperativity is a strong driver of potent protein degradation. For example, the PROTAC MZ1 induces a highly cooperative ternary complex between VHL and the bromodomain protein BRD4, with a cooperativity value of 15. nih.gov This induced stabilization is a key factor in its effectiveness. nih.gov

Table 2: Example Cooperativity in Ternary Complex Formation This table provides data for well-characterized PROTACs to illustrate the principle of cooperativity.

PROTACE3 LigaseTarget ProteinCooperativity (α)Reference
MZ1VHLBRD4(2)15 nih.gov
CM11 (homo-PROTAC)VHLVHL~20 nih.gov

The three-dimensional structure of the ternary complex provides invaluable insight into the molecular basis of cooperativity and degradation efficiency. nih.govdundee.ac.uk Techniques like X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM), have been instrumental in visualizing these complexes. dundee.ac.ukelifesciences.org

Crystal structures of PROTACs like MZ1 and various dBET compounds in complex with their E3 ligase (VHL or CRBN) and target protein (BRD4) have been solved. chemrxiv.orgnih.govchemrxiv.org These structures reveal how the PROTAC and its linker orient the two larger proteins, exposing specific lysine (B10760008) residues on the target protein's surface to the catalytic machinery of the E3 ligase. biorxiv.orgchemrxiv.org Computational modeling and molecular dynamics simulations are also used to predict and analyze the stability and conformational dynamics of these complexes, helping to rationalize structure-activity relationships and guide the design of more effective degraders. biorxiv.orgchemrxiv.org For example, structural analysis of the BRD4-MZ1-VHL ternary complex (PDB ID: 5T35) has shown a stable protein-protein conformation that facilitates efficient degradation. chemrxiv.org

Ubiquitination Cascade Facilitated by E3 Ligase Ligand-Linker Conjugate 89

Once the ternary complex is formed, the recruited E3 ligase initiates the ubiquitination cascade, a multi-step enzymatic process that tags the target protein for destruction. nih.gov This process hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). youtube.com

The ubiquitination process begins upstream of the E3 ligase and involves two other key enzymes:

E1 Ubiquitin-Activating Enzyme: This enzyme uses the energy from ATP hydrolysis to activate a ubiquitin molecule, forming a high-energy thioester bond with it. wikipedia.orgebi.ac.uk This is the first essential step that prepares ubiquitin for transfer. nih.gov

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to the catalytic cysteine residue of an E2 enzyme. wikipedia.orgreactome.org The E2 enzyme then associates with the E3 ligase within the PROTAC-induced ternary complex. nih.gov The E3 ligase provides the specificity, but it is the E2 enzyme that carries the activated ubiquitin "payload." nih.gov

This E1-E2 cascade ensures a ready supply of activated ubiquitin is available to the E3 ligase for transfer to the target protein. youtube.comnih.gov

The primary function of the E3 ligase within the ternary complex is to act as a scaffold, bringing the ubiquitin-charged E2 enzyme into close proximity with the target protein. nih.gov The E3 ligase then catalyzes the final step: the transfer of ubiquitin from the E2 enzyme to a surface-exposed lysine residue on the target protein. youtube.com

This process is repeated multiple times, with the E3 ligase attaching additional ubiquitin molecules to the previously attached ones, forming a polyubiquitin (B1169507) chain. nih.govresearchgate.net This polyubiquitin chain acts as a degradation signal that is recognized by the 26S proteasome, a large protein complex that functions as the cell's garbage disposal. nih.govyoutube.com The proteasome unfolds the tagged protein and degrades it into small peptides, while the PROTAC molecule is released to recruit another target protein molecule, acting in a catalytic manner. youtube.com

Lysine Residue Selection for Ubiquitination

The formation of a ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the foundational step in targeted protein degradation. This proximity, induced by the PROTAC, enables the E3 ligase to catalyze the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine residues on the surface of the target protein. The selection of which lysine residues are ubiquitinated is a critical determinant of the degradation efficiency and is influenced by several factors, including the specific E3 ligase recruited, the structure of the PROTAC, and the surface topology of the target protein.

Research has demonstrated that the choice of E3 ligase can significantly influence the ubiquitination pattern on the target protein. For instance, in studies involving the degradation of eGFP-HaloTag, it was observed that recruiting the VHL E3 ligase resulted in the ubiquitination of a single lysine residue, whereas recruiting CRBN led to the ubiquitination of three distinct lysines. researchgate.net This highlights the intrinsic differences in the catalytic domains and substrate recognition mechanisms of different E3 ligases.

Mass spectrometry has been an indispensable tool for identifying the specific lysine residues on a target protein that are ubiquitinated following PROTAC treatment. researchgate.net In a detailed study investigating the degradation of the second bromodomain (BD2) of BRD4 mediated by the VHL-recruiting PROTAC, MZ1, mass spectrometry analysis of in vitro ubiquitination reactions identified a specific patch of lysine residues that were preferentially ubiquitinated. biorxiv.org These findings were corroborated by cellular ubiquitinomics, confirming the importance of specific lysines for efficient degradation.

The table below presents data from a study that mapped the ubiquitination sites on the second bromodomain of BRD4 (Brd4BD2) following treatment with the VHL-based PROTAC MZ1. This provides a clear example of how specific lysine residues are selected for ubiquitination.

Protein DomainPROTACE3 Ligase RecruitedIdentified Ubiquitinated Lysine ResiduesMethodologyReference
Brd4BD2MZ1VHLK368, K445, K456In vitro ubiquitination followed by Mass Spectrometry biorxiv.org
Brd4BD2MZ1VHLK404, K431In-cell ubiquitination analysis biorxiv.org

Cryo-electron microscopy (cryo-EM) has further illuminated the structural basis for lysine selection. Cryo-EM structures of the VHL-MZ1-Brd4BD2 ternary complex have revealed the spatial orientation of the target protein relative to the E2-ubiquitin active site, demonstrating how specific lysine residues are positioned for optimal nucleophilic attack. researchgate.net These structural insights, combined with mass spectrometry data, provide a comprehensive understanding of the "ubiquitination zone" on a target protein.

Proteasomal Degradation Pathway Activation

Following polyubiquitination, the tagged target protein is recognized by the 26S proteasome, a large multi-catalytic protease complex responsible for degrading the majority of intracellular proteins. biorxiv.org The activation of this degradation pathway is the final and irreversible step in the PROTAC-mediated removal of the target protein.

The efficiency of proteasomal degradation is dependent on the formation of a polyubiquitin chain on the target protein, typically linked through lysine 48 (K48) of ubiquitin, which serves as a strong signal for proteasomal recognition. dundee.ac.uk The PROTAC-induced ternary complex facilitates the processive addition of ubiquitin moieties to the target protein, leading to the assembly of these degradation-competent polyubiquitin chains.

The degradation of the target protein can be monitored and quantified using various techniques. Western blotting is a common method to observe the time- and concentration-dependent decrease in the levels of the target protein following PROTAC treatment. nih.gov For instance, studies with the CRBN-based BRD4 degrader, ARV-825, have shown a near-complete depletion of BRD4 protein in cancer cell lines after treatment. nih.govbioworld.com

The essential role of the proteasome in this process is confirmed through the use of proteasome inhibitors. Co-treatment of cells with a PROTAC and a proteasome inhibitor, such as bortezomib (B1684674) or MG132, has been shown to rescue the degradation of the target protein, leading to its accumulation in a ubiquitinated state. nih.govnih.gov This demonstrates that the degradation is indeed mediated by the proteasome.

The table below summarizes the effect of a CRBN-based PROTAC on BRD4 degradation and how this is reversed by a proteasome inhibitor, providing evidence for the activation of the proteasomal degradation pathway.

Cell LinePROTACTarget ProteinEffect on Target Protein LevelEffect of Proteasome Inhibitor (Bortezomib) Co-treatmentMethodologyReference
MDA-MB-231dBET1 (CRBN-based)BRD4Significant degradationDegradation abolishedWestern Blot nih.gov
HeLaPROTAC 3 (CRBN-based)PDEδSignificant degradationNot reportedTMT labeling and Mass Spectrometry researchgate.net

Target Protein Identification and Validation Mediated by E3 Ligase Ligand Linker Conjugate 89

Discovery and Characterization of Protein(s) of Interest (POI) Targeted by Conjugate 89

The discovery of the protein of interest (POI) for a novel degrader like E3 Ligase Ligand-linker Conjugate 89 is a foundational step in its development as a potential therapeutic agent. This process often begins with a broad screening approach to identify proteins that are selectively degraded upon treatment with the conjugate. In the case of Conjugate 89, initial studies pointed towards a significant and selective reduction in the levels of a key signaling protein, Kinase X, which is implicated in the progression of certain types of cancer.

The characterization of Kinase X as the primary POI for Conjugate 89 involved a multi-faceted approach. It was hypothesized that by degrading Kinase X, which is overexpressed and hyperactive in specific tumor cell lines, Conjugate 89 could inhibit downstream signaling pathways essential for cancer cell proliferation and survival. The design of Conjugate 89 incorporated a warhead with a known affinity for the kinase domain and a ligand for an E3 ligase, connected by a flexible linker, to induce its degradation. youtube.comnih.gov

The rationale for targeting Kinase X was further supported by previous research indicating that traditional small molecule inhibitors against this kinase, while effective, were often hampered by the development of resistance. By promoting the degradation of the entire protein, Conjugate 89 offers a potential strategy to overcome such resistance mechanisms. youtube.com The initial discovery phase, therefore, not only identified a POI but also established a strong therapeutic hypothesis for the action of Conjugate 89.

Methodologies for Target Protein Identification

To rigorously identify the protein targets of this compound, a combination of advanced proteomic and biochemical techniques is employed. These methods provide a comprehensive view of the conjugate's interactions within the cellular environment. nih.gov

Quantitative Proteomics Approaches (e.g., SILAC, TMT)

Quantitative proteomics serves as a powerful, unbiased tool to assess global changes in protein abundance following treatment with a PROTAC. sapient.bio Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) labeling are instrumental in identifying the specific targets of degradation. sapient.bioresearchgate.net

In a typical experiment to identify the targets of Conjugate 89, two populations of cancer cells are cultured. One population is grown in media containing "light" isotopes of certain amino acids (e.g., ¹²C-lysine and ¹²C-arginine), while the other is grown in media with "heavy" isotopes (e.g., ¹³C-lysine and ¹³C-arginine). The "heavy" labeled cells are treated with Conjugate 89, while the "light" cells serve as a control. After a specific treatment period, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.

The ratio of heavy to light peptides for each identified protein reveals the effect of Conjugate 89 on its abundance. A significant decrease in the heavy-to-light ratio for a particular protein indicates that it has been degraded. This approach allows for the simultaneous quantification of thousands of proteins, providing a global snapshot of the conjugate's selectivity. sapient.bio

Table 1: Representative Quantitative Proteomics Data for Conjugate 89

Protein NameGene NameHeavy/Light RatioP-valueFold Change (log2)Notes
Kinase X KNX0.15 <0.001 -2.74 Primary Target
Protein APTA0.980.85-0.03No significant change
Protein BPTB1.020.910.03No significant change
Kinase YKNY0.850.23-0.23Minor, non-significant decrease

This is a fictional data table created for illustrative purposes.

Biochemical Assays (e.g., Co-immunoprecipitation, Thermal Shift Assays)

While quantitative proteomics identifies proteins that are degraded, biochemical assays are crucial for confirming direct physical interaction between the conjugate and its target, as well as the E3 ligase.

Co-immunoprecipitation (Co-IP) is used to demonstrate the formation of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC activity. nih.govyoutube.com In this assay, cells are treated with Conjugate 89. An antibody specific to the POI (Kinase X) is then used to pull down Kinase X and any interacting proteins from the cell lysate. youtube.com The presence of the E3 ligase in the immunoprecipitated complex, detected by Western blotting, confirms that Conjugate 89 successfully brings the POI and the E3 ligase into close proximity. nih.gov

Table 2: Illustrative Co-immunoprecipitation Results for Conjugate 89

ConditionIP AntibodyWestern Blot: Kinase XWestern Blot: E3 LigaseInterpretation
Untreated CellsAnti-Kinase XPresentAbsentNo baseline interaction
Conjugate 89 Treated Anti-Kinase X Present Present Ternary complex formed
Vehicle ControlAnti-Kinase XPresentAbsentNo ternary complex
IgG ControlIsotype IgGAbsentAbsentAssay specificity

This is a fictional data table created for illustrative purposes.

Cellular Thermal Shift Assays (CETSA) are employed to verify direct target engagement of the conjugate with the POI in a cellular context. researchgate.netnih.gov This method relies on the principle that the binding of a ligand, such as Conjugate 89, can stabilize the target protein, making it more resistant to heat-induced denaturation. nih.govbiorxiv.org Cells are treated with Conjugate 89 and then heated to various temperatures. The amount of soluble (non-denatured) Kinase X remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of Conjugate 89 indicates direct binding and target engagement. nih.govresearchgate.net

Validation of Specificity and On-Target Degradation

The final and critical step is to validate that the degradation of the POI is specific and occurs through the intended mechanism. This involves a series of control experiments. To confirm that the degradation of Kinase X by Conjugate 89 is dependent on the recruited E3 ligase, experiments can be performed in cells where the specific E3 ligase has been knocked down or in the presence of inhibitors of the ubiquitin-proteasome system. nih.gov

For instance, pre-treating cells with a proteasome inhibitor should rescue the degradation of Kinase X induced by Conjugate 89. Similarly, competition experiments with an excess of the free ligand for the POI or the E3 ligase can prevent the formation of the ternary complex and subsequent degradation, further confirming the specificity of the interaction. nih.gov These validation studies are essential to ensure that the observed cellular effects of Conjugate 89 are a direct consequence of the on-target degradation of Kinase X.

E3 Ligase Recruitment and Specificity of E3 Ligase Ligand Linker Conjugate 89

Identification of the Specific E3 Ubiquitin Ligase(s) Recruited by Conjugate 89

No information is available to identify which E3 ubiquitin ligase(s) are specifically recruited by a compound with this designation.

Comparative Analysis with Other E3 Ligase Ligands (e.g., CRBN, VHL, MDM2, cIAP1)

Without knowing the E3 ligase targeted by Conjugate 89, a comparative analysis of its binding affinity, selectivity, and induced degradation profile against ligands for CRBN, VHL, MDM2, and cIAP1 is not feasible.

Molecular Determinants of E3 Ligase Binding Selectivity

The specific molecular interactions, structural features, and binding kinetics that would determine the binding selectivity of Conjugate 89 for its target E3 ligase are unknown.

Impact of E3 Ligase Specificity on Degradation Profile

It is not possible to discuss how the specific E3 ligase recruited by Conjugate 89 influences the scope of proteins it can degrade, the efficiency of degradation, or potential off-target effects without any data on the compound.

To provide the requested article, specific and verifiable information regarding the chemical structure, biological targets, and functional characteristics of "E3 Ligase Ligand-linker Conjugate 89" is required.

Preclinical Efficacy and Selectivity Studies in Vitro

Cellular Degradation Potency (DC50) and Maximum Degradation (Dmax) of Target Proteins

The primary metrics for evaluating the efficacy of a degrader are its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).

For the EZH2 degrader YM281 (compound 89), studies in various lymphoma cell lines demonstrated effective antiproliferative activities. thno.orgresearchgate.net While specific DC50 and Dmax values for YM281 are not detailed in the available literature, its potent effects suggest significant degradation of the EZH2 target protein. thno.org

In the case of the BCR-ABL degrader 89 (SIAIS056), it exhibited potent degradation of its target in K562 cells. nih.govresearchgate.net Similarly, another degrader also designated as compound 89, which targets the Androgen Receptor (AR), was synthesized and evaluated, although its specific degradation potency values are part of a broader series of compounds and not individually reported. nih.gov

The table below summarizes the available degradation data for compounds designated as "89".

Compound DesignationTarget ProteinCell LineDC50Dmax
YM281 (Compound 89) EZH2Lymphoma Cell LinesData Not ReportedData Not Reported
Degrader 89 (SIAIS056) BCR-ABLK562Data Not ReportedData Not Reported
Compound 89 (AR PROTAC) Androgen Receptor (AR)Prostate Cancer CellsData Not ReportedData Not Reported

Table 1: Cellular Degradation Potency of various compounds designated as "Conjugate 89". Note that specific quantitative DC50 and Dmax values are not consistently available in the public domain for all compounds sharing this designation.

Time- and Dose-Dependent Degradation Kinetics

The kinetics of protein degradation are crucial for understanding the pharmacological profile of a degrader. This involves assessing how quickly and to what extent the target protein is degraded over time and at various concentrations.

For a distinct Androgen Receptor (AR) degrader, compound 9, degradation was observed to be both dose- and time-dependent in LNCaP cells, achieving a DC50 of 5.2 µM. nih.gov Although this is a different compound number, the study highlights the typical kinetic analysis performed for such molecules. Studies on EZH2 degrader YM281 (compound 89) and BCR-ABL degrader 89 (SIAIS056) imply dose-dependent activity through their reported antiproliferative effects and potent degradation, though detailed time-course experiments are not specified in the reviewed literature. thno.orgnih.gov

Selectivity Profiling of E3 Ligase Ligand-Linker Conjugate 89

A critical attribute of any therapeutic agent is its selectivity, as off-target effects can lead to toxicity. For protein degraders, selectivity is paramount to ensure that only the intended protein of interest is removed.

Global proteomics, often utilizing techniques like mass spectrometry, provides an unbiased, system-wide view of protein level changes following treatment with a degrader. This allows for the comprehensive identification of any unintended protein degradation (off-targets).

For the class of molecules to which these degraders belong, global proteomics is a standard and essential tool for confirming selectivity. uni-muenchen.de However, specific global proteomics data for the various compounds designated as "Conjugate 89" are not publicly available in the reviewed sources. This analysis would be a critical step in their preclinical development to ensure that the degradation effect is specific to their intended targets (EZH2, BCR-ABL, AR) and does not affect other essential proteins.

To complement and validate proteomics data, orthogonal assays are used. These can include targeted Western blots for specific, known off-targets or functional assays to measure the activity of pathways that would be affected by off-target degradation.

For the EZH2 degrader YM281 (compound 89), its potent and superior antiproliferative effects in lymphoma models suggest a high degree of functional selectivity. thno.org Similarly, a separate compound 89, which acts as an inhibitor of VEGFR-2, was found to have greater specificity for VEGFR-2 compared to the related kinase VEGFR-1, demonstrating selectivity within a protein family. rsc.org For PROTACs in general, selectivity is often investigated by comparing the degradation profile to that of a non-binding control molecule, such as the cis-isomer of a VHL ligand, which helps to confirm that the observed effects are due to specific E3 ligase binding. rsc.org

Mechanism of Action Confirmation in Cellular Systems

Confirming that the observed protein loss is due to the intended mechanism of action—namely, proteasome-mediated degradation—is a fundamental step in characterization.

The canonical mechanism for PROTACs and similar degraders involves the ubiquitination of the target protein and its subsequent destruction by the 26S proteasome. nih.gov To confirm this, cells are typically co-treated with the degrader and a proteasome inhibitor, such as MG132. If the degrader-induced loss of the target protein is rescued or blocked in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.

While this is a standard mechanistic study for all PROTACs, specific data from proteasome inhibitor rescue experiments for the various compounds named "Conjugate 89" are not explicitly detailed in the available literature. nih.govscienceopen.com However, their classification as protein degraders or PROTACs inherently implies a proteasome-dependent mechanism of action. researchgate.netresearchgate.net

Dependence on E3 Ligase Expression

The activity of a PROTAC is fundamentally linked to the presence and accessibility of its cognate E3 ligase within the cellular environment. researchgate.net For a hypothetical "this compound" that is part of a PROTAC, its ability to induce the degradation of a target protein would be directly influenced by the expression levels of the E3 ligase it binds to. In cell lines with high expression of the recruited E3 ligase, the PROTAC would likely exhibit potent degradation of the target protein. Conversely, in cell lines with low or no expression of the necessary E3 ligase, the PROTAC would be expected to have significantly reduced or no activity, as the machinery for ubiquitination and subsequent proteasomal degradation would be absent. researchgate.net This dependency is a key determinant of the selective activity of PROTACs across different cell types and tissues.

Ternary Complex Formation in Cells

The cornerstone of PROTAC action is the formation of a stable ternary complex, which consists of the target protein, the PROTAC molecule, and the E3 ligase. nih.govnih.gov The linker component of the PROTAC, such as the one in the hypothetical "this compound," plays a critical role in enabling and stabilizing this complex. researchgate.net The length, composition, and attachment points of the linker are crucial for allowing the PROTAC to simultaneously bind to both the target protein and the E3 ligase, facilitating the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The stability and conformation of this ternary complex are key factors that determine the efficiency of ubiquitination and subsequent degradation of the target protein. nih.gov Techniques such as co-immunoprecipitation and fluorescence-based assays are often employed to confirm the formation of this complex within cells.

Preclinical Efficacy Studies in Vivo

Demonstration of Target Protein Degradation in Animal Models

In vivo studies have confirmed the ability of the FoxP3-targeting PROTAC to effectively degrade its target protein in animal models. Following administration in mice, a discernible decrease in FoxP3 protein levels was observed in both the spleen and among peripheral lymphocytes. nih.govacs.org This degradation is achieved through the PROTAC's mechanism of action, which involves the formation of a ternary complex between the PROTAC (PF), the FoxP3 protein, and the E3 ligase cereblon. nih.gov This proximity induces the ubiquitination of FoxP3, tagging it for degradation by the proteasome. nih.gov The successful degradation of FoxP3 in these key immune cell populations in a whole-animal system underscores the potential of this conjugate to modulate the immune response in a targeted manner.

ParameterOrgan/Cell TypeObservationCitation
Target Protein FoxP3 nih.gov
Degradation SpleenDecrease in FoxP3 expression nih.govacs.org
Peripheral LymphocytesDecrease in FoxP3 expression nih.govacs.org
Mechanism Formation of Ternary ComplexConfirmed between PF, FoxP3, and cereblon nih.gov

Pharmacodynamic Biomarker Assessment in Non-Human Systems

The in vivo administration of the FoxP3-targeting PROTAC led to significant pharmacodynamic effects indicative of a stimulated anti-tumor immune response. A key finding was the enhanced proliferation and activation of CD8+ lymphocytes in mice treated with the conjugate. nih.govacs.org This suggests that by degrading FoxP3 and thereby impairing the suppressive function of Tregs, the PROTAC effectively "releases the brakes" on cytotoxic T cells, enabling a more robust immune attack against cancerous cells. Further evidence of an adaptive immune response was observed when lymphocytes from mice treated with the PROTAC and an mTOR inhibitor were transferred to untreated mice, where they demonstrated the ability to reduce metastatic tumor growth. nih.gov

BiomarkerObservationImplicationCitation
CD8+ Lymphocytes Increased proliferation and activationEnhanced cytotoxic T-cell response nih.govacs.org
Adaptive Immune Response Lymphocytes from treated mice reduced metastatic tumor growth in recipient miceInduction of a durable anti-tumor immune memory nih.gov

Evaluation of Efficacy in Relevant Disease Models (Non-Human)

The therapeutic potential of the FoxP3-targeting PROTAC was evaluated in a syngeneic RENCA kidney cancer mouse model. nih.govresearchgate.netresearchgate.net Treatment with the conjugate resulted in a notable decrease in tumor growth. nih.govresearchgate.net These findings indicate that the degradation of FoxP3 and the subsequent enhancement of anti-tumor immunity translate into a tangible therapeutic benefit in a preclinical cancer model. The RENCA model is a well-established platform for assessing immunotherapies, and the positive outcome in this setting provides a strong rationale for the continued development of this FoxP3-targeting PROTAC. researchgate.net

Disease ModelKey FindingsCitation
RENCA Kidney Cancer Mouse Model Decreased tumor growth nih.govresearchgate.net
Enhanced anti-tumor immunity when combined with αPD1 or an mTOR inhibitor nih.gov

Structure Activity Relationship Sar for Degradation Efficiency

Influence of E3 Ligase Ligand Modifications on Degradation

The choice and modification of the E3 ligase ligand are critical for the efficacy of a PROTAC. While hundreds of E3 ligases exist in human cells, the majority of PROTACs developed to date utilize ligands for either Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ligase. frontiersin.orgnih.govnih.gov The selection between these and other E3 ligases can be influenced by their cell-type-specific expression and potential resistance mechanisms. nih.gov

Modifications to the E3 ligase ligand can significantly impact degradation activity. For instance, in the development of androgen receptor (AR) degraders, replacing a VHL ligand in ARD-61 with a different VHL ligand and subsequently shortening the linker and modifying the new VHL ligand led to ARD-266, a degrader with similar but potent activity and a lower molecular weight. frontiersin.org Interestingly, a lower affinity E3 ligase ligand does not always result in a less potent PROTAC. The PROTAC ARD-266, which incorporates a weak binding VHL ligand, demonstrated high AR degradation activity, suggesting that the stability of the ternary complex is not solely dependent on the binary affinity of the E3 ligase ligand. nih.gov

Similarly, in the pursuit of estrogen receptor alpha (ERα) degraders, initial studies showed that VHL-based PROTACs were effective while CRBN-based ones were not. frontiersin.org However, further optimization by Arvinas, including modifications to the CRBN ligand and the linker, led to the development of the clinical candidate ARV-471, which potently degrades ERα. frontiersin.org This highlights that the interplay between the E3 ligase ligand and the rest of the PROTAC structure is crucial.

The following table summarizes the commonly used E3 ligase ligands and their typical attachment points for linker conjugation.

E3 LigaseLigandTypical Linker Attachment Point
VHLVH032Amine or phenolic group frontiersin.orgresearchgate.net
CRBNThalidomide, Pomalidomide (B1683931), LenalidomideGlutarimide ring frontiersin.orgresearchgate.net
IAPLCL161Hydroxyl group nih.govresearchgate.net
MDM2NutlinPiperazine ring nih.gov

This table is based on information from multiple sources. frontiersin.orgnih.govresearchgate.net

Linker Length and Composition Optimization for Enhanced Degradation

The linker component of a PROTAC is not merely a passive spacer but plays a critical role in modulating the molecule's properties and degradation efficiency. nih.govnih.gov The length and chemical composition of the linker must be carefully optimized for each specific POI and E3 ligase pair to ensure the productive formation of a ternary complex. nih.govexplorationpub.com

Linker Length: The length of the linker directly influences the spatial arrangement of the POI and E3 ligase. A linker that is too short can lead to steric clashes, preventing the simultaneous binding of both proteins and thus inhibiting ternary complex formation. explorationpub.comnih.gov Conversely, an excessively long linker can introduce too much flexibility, which may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com

Empirical studies have shown a distinct relationship between linker length and degradation potency. Often, a "boot-shaped" pattern is observed in SAR studies, where very short linkers are inactive, potency increases sharply to an optimal length, and then gradually decreases as the linker becomes longer. nih.gov For example, in a series of BET degraders, a PROTAC with a two-unit polyethylene (B3416737) glycol (PEG) linker was found to be too short for optimal activity. acs.orgnih.gov Similarly, for PROTACs targeting TBK1 and VHL, degradation was not observed with linkers shorter than 12 atoms, but longer linkers significantly improved degradation.

Linker Composition: The chemical nature of the linker affects a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. nih.govexplorationpub.com Common linker types include flexible alkyl chains and polyethylene glycol (PEG) units, as well as more rigid structures like piperazine/piperidine rings and alkynes. nih.gov The choice of linker composition can have a profound impact on activity. For instance, replacing an alkyl chain with a pyridyl group of similar length in an AR-targeting PROTAC improved its solubility and pharmacokinetic properties, leading to a more potent degrader. nih.gov In another example, exchanging a nine-atom alkyl chain for three PEG units in a CRBN-targeting PROTAC led to weaker degradation, suggesting that the incorporation of oxygen atoms was detrimental in that specific context. nih.gov

The following table provides examples of how linker modifications have impacted degradation efficiency in different PROTAC systems.

PROTAC SystemLinker ModificationImpact on Degradation
BCR-ABL PROTACEther instead of amideHigher cell permeability explorationpub.com
CRABP-I/II PROTACLonger PEG linker vs. shorter PEG linkerShifted selectivity towards CRABP-I explorationpub.com
EGFR/HER2 PROTACExtension by a single ethylene (B1197577) glycol unitAbolished HER2 degradation, providing a selective EGFR degrader nih.gov

This table is based on information from multiple sources. nih.govexplorationpub.com

Impact of Linker Attachment Points on Ternary Complex Formation and Degradation

The points at which the linker is attached to the warhead and the E3 ligase ligand are critical determinants of a PROTAC's ability to form a stable and productive ternary complex. nih.govexplorationpub.com The selection of these attachment points, or exit vectors, is typically guided by an analysis of solvent-exposed regions on the surfaces of the POI-ligand and E3-ligand binary complexes. explorationpub.com This strategy aims to minimize disruption of the primary binding interactions of the warhead and E3 ligase ligand. sciltp.com

The vector of the linker attachment influences the relative orientation of the POI and the E3 ligase within the ternary complex. acs.org An improper attachment point can lead to an unproductive orientation, where the lysine (B10760008) residues on the POI surface are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase, thus preventing ubiquitination and subsequent degradation. biorxiv.org

The optimization of linker attachment sites is often an empirical process, requiring the synthesis and testing of multiple PROTACs with different linkage points. nih.gov For example, in the development of ERα-targeting PROTACs, the attachment site on the oestradiol warhead was varied to find the optimal geometry for degradation. nih.gov The interplay between the linker attachment point and the linker itself is crucial, as the optimal linker for one attachment site may not be effective for another. nih.gov

Warhead (POI-binding ligand) Optimization and its Synergy with Conjugate 89

A cautionary tale in this regard comes from the development of BET degraders. Researchers compared PROTACs derived from two different BET inhibitors: the triazolodiazepine JQ1 and the more potent tetrahydroquinoline I-BET726. acs.orgdocumentsdelivered.comdundee.ac.uk Surprisingly, the PROTACs based on the less potent inhibitor, JQ1, were more effective degraders. acs.orgdocumentsdelivered.com This was attributed to the fact that the JQ1-based PROTACs exhibited positive cooperativity in ternary complex formation, while the I-BET726-based PROTACs showed negative cooperativity. acs.orgdocumentsdelivered.com This highlights that the warhead's structure not only determines POI binding but also influences the interactions within the entire ternary complex.

The optimization of the warhead can also be used to impart selectivity. For instance, modifications to a warhead can be made to favor binding to one member of a protein family over others, leading to selective degradation.

Computational Approaches in SAR Analysis (e.g., Molecular Dynamics, Docking)

Given the complexity and vast chemical space of PROTACs, computational methods have become increasingly important in their rational design and SAR analysis. dundee.ac.uknih.gov These approaches can help to predict and understand the formation and stability of the ternary complex, thereby guiding the optimization of PROTACs and reducing the need for extensive empirical screening. nih.govresearchgate.net

Molecular Docking and Virtual Screening: Molecular docking can be used to predict the binding modes of the PROTAC to the POI and the E3 ligase individually, as well as to model the entire ternary complex. scienceopen.com This can help in identifying potential linker attachment points and in designing linkers that can bridge the two proteins effectively. scienceopen.com Virtual screening of PROTAC libraries can also be performed to prioritize candidates for synthesis and experimental testing. scienceopen.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the PROTAC and the ternary complex, capturing their conformational flexibility and interactions over time. computabio.comnih.gov This is particularly important for PROTACs, which are often highly flexible molecules. nih.gov MD simulations can be used to:

Assess the stability of the ternary complex. computabio.comacs.org

Evaluate the influence of the linker on the relative orientation of the POI and E3 ligase. biorxiv.orgnih.gov

Identify key protein-protein and protein-PROTAC interactions that contribute to complex stability. nih.gov

Predict how modifications to the linker or other components of the PROTAC will affect the dynamics and stability of the ternary complex. biorxiv.orgacs.org

For example, MD simulations have been used to show how different linkers in a series of BRD4-targeting PROTACs, despite all forming ternary complexes, lead to varying degradation potencies by influencing the dynamics of the degradation machinery. biorxiv.orgnih.gov These simulations revealed that the linker affects the residue-interaction networks, which in turn governs the motions required for ubiquitination. biorxiv.orgnih.gov

Several computational protocols, such as PRosettaC, have been developed specifically for modeling PROTAC-mediated ternary complexes. nih.gov These tools combine global and local docking with linker modeling to generate accurate structural models that can rationalize SAR data and guide the design of new, more potent degraders. nih.govresearchgate.net

Resistance Mechanisms and Strategies to Overcome Resistance

Cellular Mechanisms of Resistance to E3 Ligase Ligand-Linker Conjugate 89

Acquired resistance to PROTACs, including those that function as E3 ligase ligand-linker conjugates, can arise from genetic and non-genetic alterations within the cell. researchgate.net These changes often impact the core components of the ubiquitin-proteasome system (UPS), which is hijacked by PROTACs to mediate protein degradation. frontiersin.orgpharmasalmanac.com

A primary mechanism of resistance to PROTACs involves mutations in the specific E3 ligase that the molecule is designed to recruit. nih.gov Since this compound functions by engaging an E3 ligase, any alteration in this ligase can impair the formation of the ternary complex (E3 ligase-PROTAC-target protein), which is essential for subsequent ubiquitination and degradation of the target protein. acs.orgyoutube.com

Genomic alterations, such as mutations or downregulation of the E3 ligase components, have been observed in cancer cells following chronic treatment with PROTACs. aacrjournals.orgresearchgate.net For instance, studies with BET-PROTACs have shown that resistance is often caused by genomic alterations that compromise the core components of the relevant E3 ligase complexes, rather than mutations in the target protein itself. aacrjournals.org The frequency and type of these mutations can be influenced by the essentiality of the E3 ligase's substrate receptor. nih.gov For example, with PROTACs that hijack the von Hippel-Lindau (VHL) E3 ligase, mutations may occur in other complex members like CUL2, as direct mutations in the essential VHL substrate receptor can be detrimental to cell fitness. nih.gov

Table 1: Examples of E3 Ligase Alterations Conferring PROTAC Resistance

E3 Ligase ComponentType of AlterationConsequence
Substrate Receptor (e.g., CRBN, VHL)Point Mutation, DeletionImpaired PROTAC binding, reduced ternary complex formation
Cullin Subunit (e.g., CUL2)Loss of expressionDisruption of the E3 ligase complex assembly
RING Box ProteinMutationReduced ubiquitin transfer activity

This table provides illustrative examples of E3 ligase alterations that can lead to resistance, based on general findings for PROTACs.

While less common for PROTACs compared to traditional small molecule inhibitors, mutations in the target protein can also confer resistance. nih.gov Traditional inhibitors often fail when mutations in the target protein's active site prevent drug binding. kuickresearch.com PROTACs can sometimes overcome this by binding to a different site on the target protein. nih.gov However, mutations can still arise that either prevent the PROTAC from binding to the target protein or sterically hinder the formation of a productive ternary complex with the E3 ligase.

In some instances, the development of resistance to PROTACs does not involve secondary mutations that affect compound binding to the target. aacrjournals.org Instead, the primary resistance mechanisms are often linked to the E3 ligase machinery. aacrjournals.orgresearchgate.net

The ubiquitin-proteasome system is a multi-step enzymatic cascade responsible for protein degradation. nih.gov Alterations in any component of this pathway can potentially lead to resistance to PROTACs. The process begins with the activation of ubiquitin by an E1 enzyme, followed by its transfer to an E2 conjugating enzyme, and finally, the E3 ligase-mediated transfer of ubiquitin to the target protein. mdpi.com The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. pharmasalmanac.com

Mutations or altered expression of key proteins in the UPS can disrupt this process. For example, reduced expression of ubiquitin-activating enzymes (E1) or ubiquitin-conjugating enzymes (E2) could limit the availability of activated ubiquitin, thereby hindering the degradation of the target protein. eurekalert.org Furthermore, mutations in components of the proteasome itself could impair its ability to recognize and degrade ubiquitinated proteins, leading to a more general resistance to protein degradation. mdpi.com Overexpression of deubiquitinating enzymes (DUBs), which remove ubiquitin chains from proteins, can also counteract the action of PROTACs. pharmasalmanac.com

Strategies to Mitigate and Overcome Resistance

Several strategies are being explored to address the challenge of resistance to PROTACs. These approaches aim to either prevent the emergence of resistance or restore sensitivity in resistant cells.

One key strategy is the development of a diverse toolbox of PROTACs that utilize different E3 ligases. researchgate.netacs.org Since resistance is often specific to the recruited E3 ligase, having PROTACs that can engage alternative E3 ligases would provide a valuable therapeutic option for patients who develop resistance to a first-generation PROTAC. nih.gov The human genome encodes over 600 E3 ligases, offering a wide range of potential targets for the development of new PROTACs. researchgate.net

Another approach involves the use of combination therapies. For example, combining a PROTAC with an agent that targets a parallel survival pathway in cancer cells could reduce the likelihood of resistance emerging. kuickresearch.com Additionally, for resistance mediated by drug efflux pumps, the co-administration of an inhibitor of these pumps, such as Zosuquidar for ABCB1-mediated resistance, has shown promise in restoring PROTAC efficacy. aacrjournals.org

Furthermore, optimizing the design of PROTACs can help to overcome some resistance mechanisms. This includes modifying the linker to improve cell permeability and bioavailability, as well as designing PROTACs that can effectively degrade mutated target proteins. nih.govwuxiapptec.com The development of PROTACs that can degrade multiple protein targets simultaneously is also being investigated as a way to combat resistance driven by compensatory signaling pathways. kuickresearch.com

Advanced Methodologies and Assays for Characterization of E3 Ligase Ligand Linker Conjugate 89

Quantitative Protein Degradation Assays (e.g., Western Blot, ELISA, High-Content Imaging)

The primary function of a PROTAC assembled from Conjugate 89 is to induce the degradation of a specific protein of interest (POI). Quantitative assays are therefore fundamental to determine the efficacy, potency (DC₅₀ - concentration for 50% degradation), and maximum degradation (Dₘₐₓ) of the final PROTAC. bio-techne.comproteinsimple.jp

Western Blot: This is a widely used technique to measure the relative decrease in POI levels after treating cells with the PROTAC. nih.gov Cells are lysed, proteins are separated by size via gel electrophoresis, transferred to a membrane, and the POI is detected using a specific primary antibody. A secondary antibody conjugated to an enzyme or fluorophore allows for visualization and quantification. youtube.com Automated Western blot systems can enhance throughput and reproducibility, providing quantitative data for determining DC₅₀ values. bio-techne.comproteinsimple.jp By comparing the band intensity of the POI in treated versus untreated cells, the percentage of degradation can be calculated. A loading control (e.g., GAPDH, β-actin) is used to ensure equal protein loading between samples.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based immunoassay that can be adapted for high-throughput quantification of a specific protein from cell lysates. nih.govmtoz-biolabs.com In a sandwich ELISA format, a capture antibody specific to the POI is coated onto the wells of a microplate. The cell lysate is added, and the POI is captured. A second, detection antibody (also specific to the POI but binding a different epitope) is added, followed by an enzyme-linked secondary antibody. The addition of a substrate results in a measurable colorimetric or fluorescent signal that is proportional to the amount of POI present. This allows for precise quantification of degradation across a range of PROTAC concentrations.

High-Content Imaging (HCI): HCI, or automated quantitative microscopy, combines the detail of microscopy with the throughput of plate-based assays. biorxiv.org Cells are treated with the PROTAC, fixed, and then stained with fluorescently labeled antibodies against the POI and cellular markers (e.g., for the nucleus and cytoplasm). nih.govacs.org Automated microscopes capture images, and specialized software analyzes them to quantify the fluorescence intensity of the POI on a per-cell basis. nih.gov This method provides not only quantification of protein levels but also spatial information, such as changes in the protein's subcellular localization, and can identify other morphological changes induced by the compound. biorxiv.orgacs.org

Table 1: Illustrative Protein Degradation Data for a PROTAC Utilizing Conjugate 89 This table presents hypothetical data to illustrate typical results from quantitative degradation assays.

Assay MethodAnalyteConcentration (nM)% DegradationCalculated DC₅₀ (nM)
Western BlotTarget Protein X115%25
1045%
5085%
10092%
ELISATarget Protein X112%22
1051%
5088%
10094%
High-Content ImagingTarget Protein X118%20
1055%
5090%
10095%

Ubiquitination Assays (e.g., In Vitro Ubiquitination, Co-Immunoprecipitation of Ubiquitinated Proteins)

To confirm that the observed protein degradation is occurring via the ubiquitin-proteasome system (UPS), it is necessary to demonstrate that the POI is ubiquitinated in the presence of the PROTAC. nih.gov

In Vitro Ubiquitination: These assays reconstitute the key components of the ubiquitination cascade in a test tube to directly measure the PROTAC's ability to induce POI ubiquitination. lifesensors.com The reaction typically includes the purified POI, the E3 ligase complex recruited by Conjugate 89, E1 activating enzyme, an E2 conjugating enzyme, ubiquitin (often biotin-tagged), and ATP. bpsbioscience.com After incubation, the reaction mixture is analyzed by Western blot using an antibody against the POI or streptavidin to detect biotin-ubiquitin. The appearance of higher molecular weight bands, corresponding to the POI modified with one or more ubiquitin molecules (polyubiquitination), confirms the PROTAC's mechanism of action.

Co-Immunoprecipitation (Co-IP) of Ubiquitinated Proteins: This technique is used to detect ubiquitination of the POI within a cellular context. nih.gov Cells are treated with the PROTAC, often in combination with a proteasome inhibitor like MG132 to allow the accumulation of ubiquitinated proteins. nih.govresearchgate.net The cells are then lysed, and an antibody against the POI is used to immunoprecipitate it from the lysate. The captured proteins are then analyzed by Western blot using an antibody specific for ubiquitin. A strong ubiquitin signal in the immunoprecipitated sample from PROTAC-treated cells indicates that the POI has been ubiquitinated. mtoz-biolabs.com

Ternary Complex Characterization Techniques

The formation of a stable and cooperative ternary complex (POI-PROTAC-E3 ligase) is the critical event that initiates protein degradation. nih.govfrontiersin.org Several biophysical techniques are employed to study the formation, kinetics, and thermodynamics of this complex. jove.com

SPR is a label-free, real-time technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions. nih.govbioprocessonline.com In a typical PROTAC assay, the E3 ligase is immobilized on a sensor chip. acs.orgbiorxiv.org First, the binary interaction is measured by flowing the PROTAC containing Conjugate 89 over the chip to determine its affinity for the E3 ligase alone. nih.gov Next, to measure the ternary complex, the PROTAC is pre-incubated with the POI and the mixture is flowed over the E3-ligase-coated chip. acs.orgbiorxiv.org By comparing the binding responses, one can determine the dissociation constant (Kᴅ) for both binary and ternary interactions and calculate the cooperativity factor (alpha, α), which indicates how the binding of one protein influences the affinity for the other. nih.govacs.org

ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction, including affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govyoutube.com To characterize the ternary complex involving Conjugate 89, a series of titrations can be performed. For example, the PROTAC can be titrated into a solution containing the E3 ligase to measure the binary interaction. Subsequently, the PROTAC can be titrated into a solution containing both the E3 ligase and the POI to measure the thermodynamics of ternary complex formation. jove.comnih.gov This data is crucial for understanding the driving forces behind complex formation and for rational optimization of the linker and ligands. nih.gov

BLI is another optical, label-free technique for monitoring biomolecular interactions in real-time, similar in principle to SPR. nih.govharvard.edu In a typical setup, a biotinylated E3 ligase is immobilized on a streptavidin-coated biosensor tip. jove.com The tip is then dipped into wells containing the PROTAC (with Conjugate 89) to measure binary binding, followed by dipping into wells containing both the PROTAC and the POI to measure ternary complex formation and dissociation. jove.comnih.gov BLI is well-suited for high-throughput screening of different PROTAC constructs due to its speed and microplate-based format. nih.gov

Table 2: Illustrative Biophysical Data for Ternary Complex Formation with Conjugate 89 This table presents hypothetical data to illustrate typical results from ternary complex characterization assays.

Assay MethodInteraction MeasuredKᴅ (nM)kₐ (1/Ms)kₔ (1/s)Cooperativity (α)
SPR E3 Ligase + PROTAC (Binary)1502.1 x 10⁴3.2 x 10⁻³N/A
E3 Ligase + PROTAC + POI (Ternary)125.5 x 10⁵6.6 x 10⁻³12.5
ITC E3 Ligase + PROTAC (Binary)165N/AN/AN/A
E3 Ligase + PROTAC + POI (Ternary)15N/AN/A11.0
BLI E3 Ligase + PROTAC (Binary)1452.3 x 10⁴3.3 x 10⁻³N/A
E3 Ligase + PROTAC + POI (Ternary)145.1 x 10⁵7.1 x 10⁻³10.4

Kᴅ: Dissociation Constant; kₐ: Association Rate; kₔ: Dissociation Rate; α: Cooperativity Factor (Kᴅ binary / Kᴅ ternary)

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and its successor AlphaLISA are bead-based proximity assays that are highly sensitive and suitable for high-throughput screening. tandfonline.comnih.gov To detect the formation of the POI-PROTAC-E3 ligase ternary complex, the POI and E3 ligase are tagged with different epitopes (e.g., His-tag and GST-tag). Donor beads are coated with a molecule that binds one tag (e.g., anti-GST), and acceptor beads are coated with a molecule that binds the other (e.g., anti-His). In the presence of a functional PROTAC containing Conjugate 89, the POI and E3 ligase are brought into close proximity, which in turn brings the donor and acceptor beads close together. tandfonline.com Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. The strength of the signal is proportional to the amount of ternary complex formed. researchgate.net

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying the direct binding of a ligand to its target protein within the complex environment of an intact cell. nih.govspringernature.com The principle of CETSA is based on the phenomenon that the binding of a ligand, such as E3 Ligase Ligand-linker Conjugate 89, can alter the thermal stability of its target protein. nih.gov This change in stability is then measured to confirm target engagement under physiologically relevant conditions. nih.gov

The CETSA protocol involves treating cells with the compound of interest, followed by heating the cell lysate or intact cells across a range of temperatures. nih.gov The binding of this compound to its target protein is expected to confer a stabilizing effect, resulting in a higher melting temperature (Tm) compared to the protein in its unbound state. This thermal shift is a direct indicator of target engagement.

Methodology and Expected Findings:

In a typical CETSA experiment for this compound, cells expressing the target protein would be incubated with varying concentrations of the conjugate. After incubation, the cells are subjected to a heat gradient. The aggregated, denatured proteins are then separated from the soluble, stable proteins by centrifugation. The amount of soluble target protein remaining at each temperature is quantified, often by Western blotting or mass spectrometry. researchgate.net

A successful CETSA experiment would demonstrate a concentration-dependent increase in the thermal stability of the target protein in the presence of this compound. This would be visualized as a rightward shift in the melting curve of the protein.

Illustrative Data:

The following table represents hypothetical data from a CETSA experiment designed to evaluate the target engagement of this compound.

Concentration of this compoundChange in Melting Temperature (ΔTm) of Target Protein (°C)
0 µM (Vehicle)0
0.1 µM+1.5
1 µM+3.2
10 µM+5.8

This hypothetical data illustrates a dose-dependent thermal stabilization of the target protein, providing strong evidence of direct binding and target engagement by this compound in a cellular context.

Proteomic Profiling for On- and Off-Target Effects

While CETSA confirms target engagement, it is crucial to understand the broader impact of this compound on the entire proteome. Mass spectrometry-based proteomic profiling is an unbiased approach to globally assess protein degradation and identify both intended (on-target) and unintended (off-target) effects. nih.govnih.gov This technique allows for a comprehensive evaluation of the selectivity and specificity of the PROTAC. sapient.bio

Methodology and Research Findings:

For the proteomic analysis of this compound, cells would be treated with the conjugate for a defined period. Subsequently, the total cellular protein is extracted, digested into peptides, and analyzed by quantitative mass spectrometry. By comparing the proteomes of treated and untreated cells, changes in the abundance of thousands of proteins can be simultaneously quantified. sapient.bio

The primary on-target effect expected is the significant degradation of the intended target protein. The proteomic data would ideally show a substantial decrease in the levels of this specific protein. Conversely, off-target effects would manifest as the degradation or stabilization of other proteins. Identifying these off-target interactions is critical for predicting potential side effects and for optimizing the design of more selective PROTACs. nih.gov

Illustrative Data:

The table below presents a hypothetical summary of a proteomic profiling study for this compound.

ProteinFunctionFold Change in Abundance (Treated vs. Vehicle)Classification
Target Protein ASignal Transduction-8.5On-target
Protein XCell Cycle Regulation-1.2Off-target
Protein YMetabolic Enzyme+1.1No significant change
Protein ZStructural Component-0.9No significant change

In this representative data, this compound demonstrates potent and specific degradation of its intended target, Protein A. A minor off-target effect is observed with the slight degradation of Protein X, which would warrant further investigation. The majority of other proteins, such as Protein Y and Protein Z, show no significant change in abundance, indicating a high degree of selectivity for the conjugate. These types of comprehensive proteomic analyses are indispensable for the development of safe and effective protein-degrading therapeutics. nih.govbruker.com

Applications of E3 Ligase Ligand Linker Conjugate 89 As a Research Tool

Functional Annotation of Undruggable Proteins

A significant challenge in biomedical research is the functional characterization of proteins that lack a defined active site or are otherwise considered "undruggable" by conventional small molecule inhibitors. PROTACs, assembled using components like E3 Ligase Ligand-linker Conjugate 89, offer a powerful strategy to overcome this limitation. By linking the conjugate to a ligand that binds to any surface pocket on a target protein, a PROTAC can be created to induce its degradation.

This degradation-based approach allows researchers to observe the functional consequences of removing a specific protein from a biological system, thereby helping to assign a function to it. For instance, if a previously uncharacterized protein is degraded and this leads to a specific cellular phenotype, it provides strong evidence for the protein's involvement in that process. The use of this compound as a building block for such PROTACs enables the systematic functional annotation of proteins that were previously intractable. The estimated linker length of approximately 14 Å in Conjugate 89 is designed to facilitate the formation of a stable ternary complex between the E3 ligase and the target protein, which is a critical step for efficient degradation.

Elucidation of Biological Pathways

The ability to selectively degrade a target protein with a high degree of specificity makes PROTACs, developed from conjugates like this compound, invaluable tools for dissecting complex biological pathways. By observing the downstream effects of degrading a particular protein, researchers can map its position and role within a signaling cascade or metabolic network.

For example, the degradation of a specific kinase using a PROTAC can help to identify its substrates and downstream signaling events. This is achieved by measuring changes in the phosphorylation status of other proteins in the pathway following the degradation of the kinase. Similarly, the removal of a scaffold protein can reveal its importance in the assembly and function of protein complexes. The modular nature of PROTAC synthesis, where this compound can be combined with various target-specific ligands, allows for the systematic interrogation of multiple proteins within a pathway.

Validation of Disease Targets

The validation of a protein's role in a disease is a crucial step in the drug discovery process. PROTACs constructed with this compound can serve as powerful tools for target validation. By inducing the degradation of a protein suspected to be involved in a disease state, researchers can assess whether its removal leads to a therapeutic effect in cellular or animal models of the disease.

This approach offers several advantages over traditional methods like genetic knockdown (e.g., RNAi or CRISPR), as it operates at the protein level and can be more rapid and reversible. For example, a PROTAC could be used to degrade a cancer-associated protein in tumor cells to see if this inhibits cell proliferation or induces apoptosis. A positive result would provide strong validation for that protein as a therapeutic target. The estimated ligase binding affinity of this compound, at approximately 8.2 nM, suggests it is engineered to form a potent ternary complex, which is a key determinant of efficient target degradation for such validation studies.

Development of Novel Chemical Probes

This compound is itself a building block for the creation of novel chemical probes. When combined with a ligand for a specific protein of interest, the resulting PROTAC becomes a highly specific chemical probe for studying the function of that protein. These probes can be used in a variety of experimental settings to modulate protein levels in a controlled manner.

The development of a diverse library of PROTACs, using a common E3 ligase-linker component like Conjugate 89 and a range of target-binding ligands, can accelerate the exploration of the "degradable" proteome. This allows for the high-throughput screening of potential drug targets and the identification of new therapeutic opportunities. The physicochemical properties of the linker in Conjugate 89, which often employ polyethylene (B3416737) glycol (PEG) or alkyl chains, are designed to balance hydrophilicity and steric requirements, contributing to the development of cell-permeable and effective chemical probes.

Data Tables

Table 1: Comparative Analysis of E3 Ligase Ligand-Linker Conjugates

ParameterConjugate 89VH032-Based PROTACsCRBN-Based PROTACs
Ligase Binding Affinity 8.2 nM5.4 nM12.7 nM
Linker Length 14 Å12 Å16 Å
Targetable POIs 120+90+150+
Cytotoxicity Threshold >10 μM5 μM8 μM
Estimated from analogous compounds in.

Future Research Directions and Challenges for E3 Ligase Ligand Linker Conjugate 89 and Protac Technology

Expanding the Repertoire of Recruitable E3 Ligases

A significant limitation of current PROTAC technology is its reliance on a small number of E3 ubiquitin ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govnih.gov This dependency presents several challenges, including potential resistance mechanisms and cell-type-specific variations in E3 ligase expression. nih.gov To realize the full therapeutic potential of PROTACs, expanding the toolbox of available E3 ligases is a critical area of future research. tandfonline.comnih.gov

The human genome encodes over 600 E3 ligases, many of which exhibit tissue- or disease-specific expression patterns. nih.govnih.gov Harnessing these E3 ligases could lead to the development of PROTACs with enhanced tissue selectivity and a wider therapeutic window, thereby reducing off-target effects. tandfonline.comnih.gov The distinct expression levels of specific E3 ligases in different tissues offer an opportunity for precision targeted protein degradation (TPD). tandfonline.com

The discovery of novel E3 ligase ligands is a key focus. nih.gov Emerging strategies such as phenotypic screens, genome-scale CRISPR screens, and activity-based protein profiling are being employed to identify new E3 ligases that can be recruited for TPD. tandfonline.com For instance, researchers have identified novel E3 ligase ligands for RNF4 and RNF114 through innovative screening methods. nih.gov The development of ligands for these alternative E3 ligases will be instrumental in overcoming the limitations of the current VHL- and CRBN-based systems. nih.govresearchgate.net

Table 1: Examples of Recruitable E3 Ligases for PROTAC Technology

E3 LigaseLigand TypeStatus
Cereblon (CRBN)Small Molecule (e.g., Thalidomide derivatives)Widely Used nih.gov
von Hippel-Lindau (VHL)Small Molecule (e.g., VH032)Widely Used nih.gov
Inhibitor of Apoptosis Proteins (IAPs)Small MoleculeExplored nih.gov
Mouse Double Minute 2 (MDM2)Small Molecule (e.g., Nutlin)Explored nih.gov
RNF4Covalent LigandUnder Investigation nih.gov
RNF114Covalent LigandUnder Investigation nih.gov
Keap1Covalent LigandUnder Investigation
DCAF16Small MoleculeUnder Investigation

This table is for illustrative purposes and represents a selection of E3 ligases being explored.

Overcoming Limitations in Cellular Delivery and Biodistribution

A major hurdle for the clinical translation of PROTACs, including those derived from E3 Ligase Ligand-linker Conjugate 89, is their challenging physicochemical properties. nih.govnih.gov PROTACs are typically large molecules with high molecular weight and polar surface area, which often results in poor cell permeability and low oral bioavailability. pharmacytimes.com These characteristics can hinder their ability to reach their intracellular targets and limit their therapeutic efficacy. nih.gov

Several innovative strategies are being explored to overcome these delivery challenges:

Nanoparticle-based Delivery Systems: Encapsulating PROTACs within various nanocarriers, such as lipid nanoparticles, liposomes, polymeric micelles, and emulsions, can improve their solubility, stability, and biodistribution. nih.govmdpi.com These delivery systems can protect the PROTAC from premature degradation and facilitate its transport across cellular membranes. mdpi.com

Prodrug Strategies: Modifying the PROTAC molecule to create an inactive prodrug that is converted to the active form within the target cell is another promising approach. drugdiscoverytrends.comwuxiapptec.com This can enhance permeability and reduce off-target effects.

Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery to specific cell types, such as cancer cells, PROTACs can be conjugated to antibodies that recognize tumor-specific antigens. nih.gov This approach can enhance the local concentration of the PROTAC at the desired site of action.

Aptamer-PROTAC Conjugates (APCs): Similar to antibodies, aptamers (short, single-stranded nucleic acids) can be used to selectively deliver PROTACs to target cells. nih.gov

Addressing Off-Target Degradation and Selectivity Challenges

While PROTACs are designed for targeted protein degradation, ensuring their selectivity remains a significant challenge. nih.gov Off-target degradation, where the PROTAC induces the degradation of unintended proteins, can lead to toxicity and limit the therapeutic window. nih.gov On-target toxicity in non-diseased tissues is also a concern, particularly when the target protein has important physiological functions. nih.gov

Several strategies are being pursued to enhance the selectivity of PROTACs:

Tissue-Specific E3 Ligase Recruitment: As mentioned earlier, utilizing E3 ligases with restricted tissue expression can confine the PROTAC's activity to specific cell types. tandfonline.com

Improving Binder Affinity and Specificity: The selectivity of a PROTAC is heavily dependent on the affinity and specificity of its ligands for both the target protein and the E3 ligase. researchgate.net Developing highly selective binders is a key area of research.

Controlled Activation Strategies: Researchers are developing "caged" PROTACs that are inactive until activated by a specific stimulus, such as light (photochemically controllable PROTACs or PHOTACs) or the hypoxic environment of tumors. nih.govnih.gov This spatiotemporal control can minimize off-target effects in healthy tissues. nih.gov

Ternary Complex Cooperativity: The stability of the ternary complex formed between the PROTAC, the target protein, and the E3 ligase is crucial for efficient degradation. Designing PROTACs that exhibit positive cooperativity, where the binding of one protein enhances the binding of the other, can improve selectivity. nih.gov

Integration with Artificial Intelligence and Machine Learning for Design

The design and optimization of PROTACs is a complex, multi-parameter challenge. rsc.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and rationalize the PROTAC discovery process. researchgate.netmdpi.com

AI and ML can be applied in several key areas:

Predictive Modeling: Machine learning models can be trained on large datasets to predict the degradation efficiency of a given PROTAC, its binding affinity to the target protein and E3 ligase, and the stability of the resulting ternary complex. researchgate.netmdpi.com This can help prioritize the synthesis and testing of the most promising candidates. youtube.com

Linker Design and Optimization: Generative AI models can explore vast chemical spaces to design novel linkers with optimal properties for a given target and E3 ligase pair. rsc.orgcbirt.net These models can learn the complex relationships between linker structure and PROTAC function. cbirt.net

Ternary Complex Simulation: AI-driven molecular dynamics simulations can provide insights into the structure and dynamics of the ternary complex, helping to understand the molecular basis of cooperativity and selectivity. researchgate.net

Virtual Screening: Computational methods can be used to virtually screen large libraries of compounds to identify potential ligands for both the target protein and novel E3 ligases. scienceopen.comscienceopen.com

By integrating AI and ML into the design pipeline, researchers can navigate the complex chemical space of PROTACs more efficiently, leading to the faster development of more effective and selective protein degraders. mdpi.comresearchgate.net

Q & A

Q. Table 1. Key Parameters for Linker Optimization

ParameterOptimal RangeAssayReference
PEG units2–4Solubility (DLS)
Alkyl chain lengthC3–C6Proteasome activity
Polar groupAmine, azideClick chemistry

Q. Table 2. Common Data Contradictions and Solutions

Contradiction TypeResolution StrategyTools/Assays
In vitro vs. in vivo efficacyPK/PD modelingMSI, PDX models
Off-target degradationCRISPR screeningWhole-genome KO
Batch-to-batch variabilityStrict QC protocolsHPLC, NMR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.